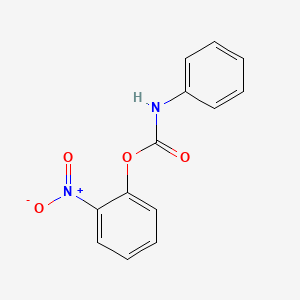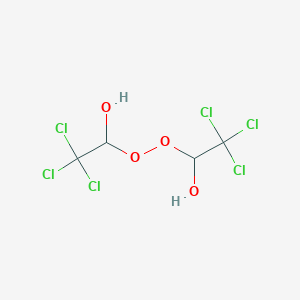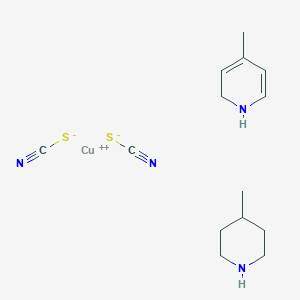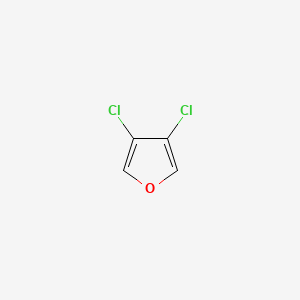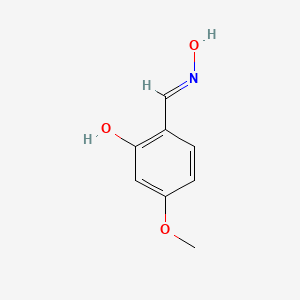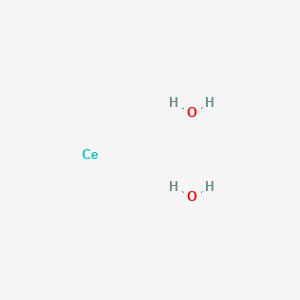
Cerium--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium–water (1/2) is a compound formed by the reaction of cerium with water. Cerium is a rare earth element, part of the lanthanide series, and is known for its various oxidation states, primarily +3 and +4. The compound cerium–water (1/2) is significant due to its unique chemical properties and its applications in various fields such as catalysis, environmental remediation, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).
Análisis De Reacciones Químicas
Types of Reactions
Cerium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Cerium can be oxidized from +3 to +4 oxidation state.
Reduction: Cerium can be reduced from +4 to +3 oxidation state.
Substitution: Cerium can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving cerium–water (1/2) include acids, bases, and oxidizing agents. For example, cerium reacts with dilute sulfuric acid to form cerium sulfate and hydrogen gas: [ 2 \text{Ce} (s) + 3 \text{H}_2\text{SO}_4 (aq) \rightarrow 2 \text{Ce}^{3+} (aq) + 3 \text{SO}_4^{2-} (aq) + 3 \text{H}_2 (g) ]
Major Products
The major products formed from reactions involving cerium–water (1/2) include cerium hydroxide, cerium oxide, and various cerium salts depending on the reagents used.
Aplicaciones Científicas De Investigación
Cerium–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.
Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.
Mecanismo De Acción
The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cerium–water (1/2) include other cerium compounds such as cerium oxide (CeO2), cerium chloride (CeCl3), and cerium sulfate (Ce(SO4)2).
Uniqueness
Cerium–water (1/2) is unique due to its ability to undergo redox cycling between +3 and +4 oxidation states, which is not commonly observed in other lanthanides. This property makes it particularly valuable in applications requiring redox reactions, such as catalysis and environmental remediation.
Propiedades
Número CAS |
23172-39-6 |
|---|---|
Fórmula molecular |
CeH4O2 |
Peso molecular |
176.147 g/mol |
Nombre IUPAC |
cerium;dihydrate |
InChI |
InChI=1S/Ce.2H2O/h;2*1H2 |
Clave InChI |
NDINIXHHFVAUEE-UHFFFAOYSA-N |
SMILES canónico |
O.O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


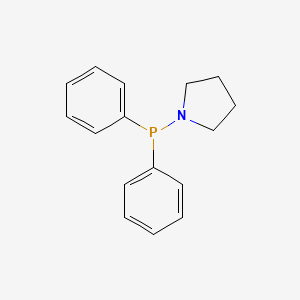
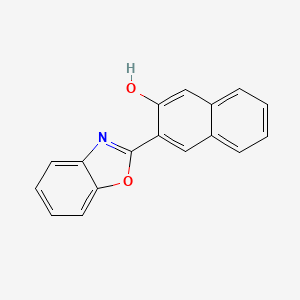

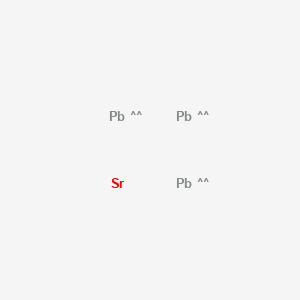
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
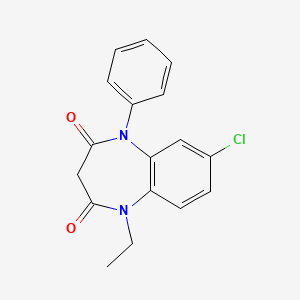
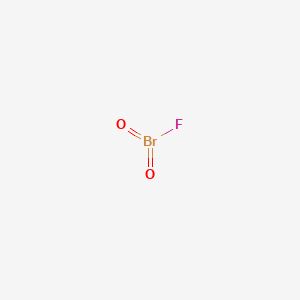

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
